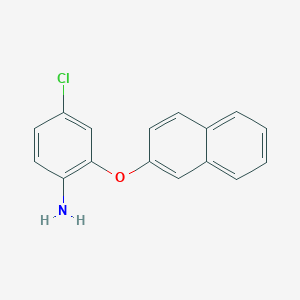
4-Chloro-2-(naphthalen-2-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(naphthalen-2-yloxy)aniline is an organic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol It is a derivative of aniline, where the aniline moiety is substituted with a chloro group at the 4-position and a naphthalen-2-yloxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(naphthalen-2-yloxy)aniline typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction of 2-Nitronaphthalene: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.
Formation of Naphthalen-2-yloxy Intermediate: 2-Aminonaphthalene is reacted with a suitable halogenating agent to form naphthalen-2-yloxy intermediate.
Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with 4-chloroaniline under appropriate conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(naphthalen-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dechlorinated derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-(naphthalen-2-yloxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(naphthalen-2-yloxy)aniline involves its interaction with specific molecular targets. The chloro and naphthalen-2-yloxy groups contribute to its binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the application, but common mechanisms include enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(phenoxy)aniline: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
2-(Naphthalen-2-yloxy)aniline: Lacks the chloro substitution at the 4-position.
4-Bromo-2-(naphthalen-2-yloxy)aniline: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-Chloro-2-(naphthalen-2-yloxy)aniline is unique due to the presence of both the chloro and naphthalen-2-yloxy groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall functionality in various applications.
Propiedades
Fórmula molecular |
C16H12ClNO |
|---|---|
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
4-chloro-2-naphthalen-2-yloxyaniline |
InChI |
InChI=1S/C16H12ClNO/c17-13-6-8-15(18)16(10-13)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 |
Clave InChI |
ZBAZLJNMSGGGQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=CC(=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


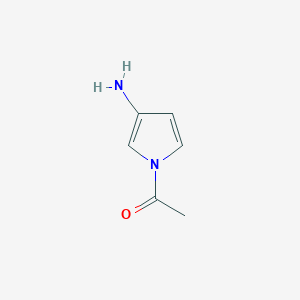

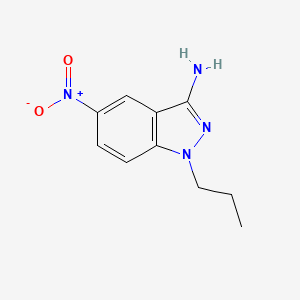

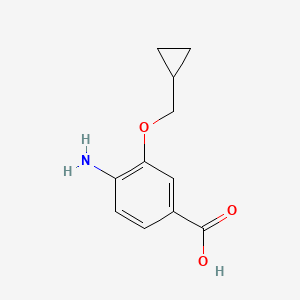
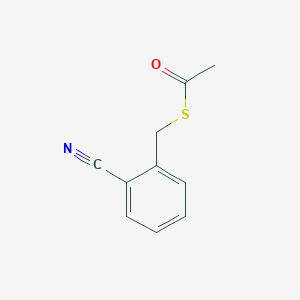
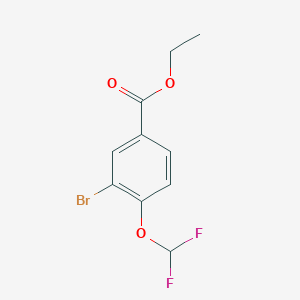

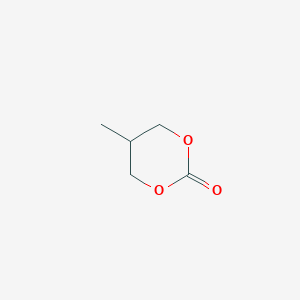

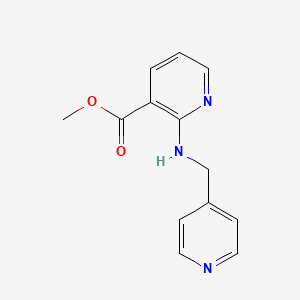


![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)
